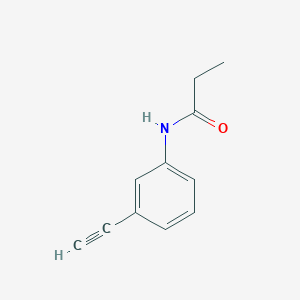

N-(3-ethynylphenyl)propanamide

CAS No.: 1090871-02-5

Cat. No.: VC6969631

Molecular Formula: C11H11NO

Molecular Weight: 173.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1090871-02-5 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.215 |

| IUPAC Name | N-(3-ethynylphenyl)propanamide |

| Standard InChI | InChI=1S/C11H11NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1,5-8H,4H2,2H3,(H,12,13) |

| Standard InChI Key | LMCIXVZCWRZHOQ-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=CC=CC(=C1)C#C |

Introduction

Molecular Characteristics and Structural Analysis

N-(3-Ethynylphenyl)propanamide (CHNO) features a propanamide group (-NH-C(=O)-CH-CH-) attached to a phenyl ring substituted with an ethynyl group (-C≡CH) at the meta position. The ethynyl moiety introduces rigidity and potential for covalent interactions with biological targets, while the amide group facilitates hydrogen bonding. Compared to its chlorinated analog, the absence of the chlorine atom may reduce halogen bonding capabilities but could enhance solubility and metabolic stability.

Comparative Molecular Properties

The following table contrasts key molecular characteristics of N-(3-ethynylphenyl)propanamide with its chlorinated derivative:

| Property | N-(3-Ethynylphenyl)propanamide | 3-Chloro-N-(3-ethynylphenyl)propanamide |

|---|---|---|

| Molecular Formula | CHNO | CHClNO |

| Molecular Weight (g/mol) | 179.21 | 207.65 |

| Key Functional Groups | Amide, Ethynyl | Amide, Ethynyl, Chlorine |

| Potential Interactions | Hydrogen bonding, Covalent | Hydrogen bonding, Halogen bonding |

The removal of chlorine reduces molecular weight by 28.44 g/mol and eliminates the possibility of halogen bonding, a critical interaction in some enzyme-inhibitor complexes.

Synthesis and Chemical Modifications

Synthetic Routes

While no explicit synthesis of N-(3-ethynylphenyl)propanamide is documented, its preparation can be inferred from methods used for analogous compounds. The chlorinated variant, 3-chloro-N-(3-ethynylphenyl)propanamide, is synthesized via amidation of 3-ethynylaniline with 3-chloropropionyl chloride in the presence of a base. Adapting this approach, N-(3-ethynylphenyl)propanamide would likely involve:

-

Reaction of 3-ethynylaniline with propionyl chloride under inert conditions.

-

Purification via column chromatography or recrystallization to isolate the desired product.

Biological Activity and Mechanistic Insights

Hemoglobin Allosteric Modulation

Compounds with structural similarities to N-(3-ethynylphenyl)propanamide, such as efaproxiral and its derivatives, stabilize the T-state of hemoglobin, increasing oxygen release in hypoxic tissues . For example, compound 19c (∆P = 45.50 mmHg) outperformed efaproxiral (∆P = 36.40 mmHg) in shifting hemoglobin oxygen dissociation curves . Although N-(3-ethynylphenyl)propanamide lacks the phenoxy group of efaproxiral, its ethynyl moiety may facilitate similar hydrophobic interactions within hemoglobin’s central cavity .

Enzyme and Receptor Interactions

The ethynyl group’s ability to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) suggests potential as an irreversible enzyme inhibitor. For instance, in kinase inhibitors, ethynyl groups enable targeted covalent modification, enhancing potency and selectivity.

Research Gaps and Future Directions

Despite promising analog data, direct studies on N-(3-ethynylphenyl)propanamide are lacking. Key research priorities include:

-

Synthesis optimization: Developing scalable routes with high yields.

-

In vitro profiling: Assessing hemoglobin modulation, cytotoxicity, and enzymatic inhibition.

-

In vivo studies: Evaluating pharmacokinetics and radiotherapy sensitization in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume